molecular formula C16H26ClNO2 B3421674 Tramadol hydrochloride CAS No. 53611-16-8

Tramadol hydrochloride

Cat. No.: B3421674
CAS No.: 53611-16-8
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a centrally-acting synthetic analgesic with the chemical name (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride . It is a white, crystalline, and odorless powder that is readily soluble in water and ethanol . As a research compound, it is of significant interest due to its unique dual mechanism of action. Tramadol and its primary active metabolite, O-desmethyltramadol (M1), act as agonists of the μ-opioid receptor . Simultaneously, the parent compound acts as a weak serotonin and norepinephrine reuptake inhibitor (SNRI), modulating monoaminergic pathways in the central nervous system . This multimodal activity makes it a valuable tool for studying complex pain pathways, neuropharmacology, and the synergistic effects of opioid and monoamine systems. In a research context, this compound is utilized in preclinical studies for investigating mechanisms of moderate to severe pain management . Its pharmacokinetics are characterized by extensive liver metabolism, primarily via the cytochrome P450 enzymes CYP2D6 (to form the active M1 metabolite) and CYP3A4 . This metabolic profile makes it a relevant compound for drug-metabolism and pharmacogenomic studies, particularly regarding the variability in response associated with CYP2D6 polymorphism . Researchers value this compound for its well-characterized profile in models of postoperative, neuropathic, and chronic pain. This product is supplied for Research Use Only (RUO) . It is strictly for laboratory analysis and is not intended for diagnostic or therapeutic use, or for human consumption . Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols and regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
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Record name Tramadol hydrochloride [USAN:USP:JAN]
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Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Record name TRAMADOL HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid. This process can be carried out in the presence of a catalytic amount of water, which helps in achieving high purity and yield .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This method involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid. The process is advantageous as it avoids the use of carcinogenic solvents and simplifies the production .

Chemical Reactions Analysis

Dehydration and Degradation Reactions

Under acidic conditions, tramadol hydrochloride undergoes dehydration to form cyclohexene derivatives:

Dehydration with Concentrated HCl ( ):

  • Conditions : 80–100°C, 6–12 hours

  • Products :

    • Impurity 6 : (1RS)-[2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (86.3% purity).

    • Impurity 7 : (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride (13% yield).

Mechanism :

  • Protonation of the hydroxyl group.

  • Elimination of water to form a carbocation.

  • Deprotonation to stabilize the cyclohexene structure.

Stability and Reactivity

Physical Stability ( ):

  • Stable under normal storage conditions (25°C, 60% RH).

  • Decomposition products : Formed at >70°C or prolonged exposure to light.

Chemical Stability ( ):

FactorEffect
pH < 3Accelerated dehydration
pH 7–10Optimal for monohydrate crystallization
Water content <3%Incomplete cis isomer removal

Metabolic Transformations

Tramadol undergoes hepatic metabolism via CYP enzymes:

Primary Pathways ( ):

EnzymeReactionMetaboliteActivity
CYP2D6O-DemethylationO-Desmethyltramadol (M1)μ-Opioid agonist (200× potency)
CYP3A4N-DemethylationN-DesmethyltramadolInactive
CYP2B6HydroxylationTramadol glucuronideExcreted renally

Pharmacokinetic Data ( ):

ParameterTramadolM1 Metabolite
T<sub>max</sub> (h)1.6–1.93.0
C<sub>max</sub> (μg/L)30055
Half-life (h)5–77–9

Drug-Drug Interactions

Enzyme Modulation Effects ( ):

  • CYP2D6 Inhibitors (e.g., fluoxetine): ↑ Tramadol AUC by 50–60%, ↓ M1 formation.

  • CYP3A4 Inducers (e.g., rifampin): ↓ Tramadol exposure by 30–40%.

This synthesis of experimental data underscores this compound's reactivity profile, emphasizing the importance of controlled synthesis conditions and metabolic considerations in therapeutic applications.

Scientific Research Applications

Pain Management

  • Postoperative Pain : Tramadol is frequently employed in postoperative settings due to its effectiveness in controlling pain without the severe side effects associated with stronger opioids. Studies have shown that tramadol can significantly reduce the need for additional analgesics post-surgery .
  • Chronic Pain Conditions : It is used in managing chronic pain conditions such as osteoarthritis and fibromyalgia. Clinical trials indicate that tramadol provides significant pain relief and improves patients' quality of life .
  • Cancer Pain : In oncology, tramadol is utilized for managing cancer-related pain, particularly in patients who may not tolerate stronger opioids. Its use has been associated with improved patient comfort and satisfaction during palliative care .

Psychiatric Applications

Tramadol has been investigated for its potential antidepressant effects, particularly in patients with comorbid chronic pain and depression. Some case studies report mood elevation in patients taking tramadol alongside treatment for pain management . However, caution is advised due to the risk of dependence, as illustrated by case reports of tramadol addiction .

Pharmacokinetics and Formulations

Tramadol is available in various formulations, including immediate-release and extended-release tablets. The pharmacokinetic profile allows for flexible dosing regimens tailored to individual patient needs. A study highlighted a fixed-dose combination of tramadol with dexketoprofen, demonstrating enhanced analgesic efficacy with improved tolerability compared to tramadol alone .

Stability and Analytical Methods

The stability of tramadol hydrochloride is critical for its formulation and storage. Research has developed various analytical methods, including Ultra Performance Liquid Chromatography (UPLC), to assess its stability under different conditions (e.g., hydrolytic, oxidative). These methods ensure that tramadol maintains its efficacy throughout its shelf life .

Case Study 1: Tramadol Dependence

A notable case involved a 39-year-old female veteran who developed dependence on tramadol after being prescribed it for a shoulder injury. Her treatment included detoxification and transitioning to buprenorphine/naloxone, highlighting the challenges associated with tramadol misuse in clinical settings .

Case Study 2: Chronic Pain Management

Another case study illustrated the effective use of tramadol in managing chronic back pain in a patient who reported significant mood improvement alongside pain relief when using tramadol intermittently for acute episodes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Local Anesthetic Efficacy

Tramadol hydrochloride has been studied as a local anesthetic alternative to traditional agents like lidocaine and lignocaine. Key findings include:

Parameter Tramadol HCl (1–2 mg/kg) Lidocaine HCl (2%) Lignocaine HCl (2%) Prilocaine
Onset Time (min) 4–6 2–3 2–4 3–5
Duration (min) 60–90 30–60 45–90 60–120
Efficacy in Dental Extractions 88–98% success rate 85–95% 90–95% 80–90%
Side Effects Nausea (16.6%), vomiting (3.3%) Rare systemic toxicity Rare Methemoglobinemia risk
  • Key Studies :
    • In a split-mouth trial, tramadol (1.5 mg/kg) achieved comparable anesthesia to lidocaine (2%) for orthodontic extractions but had a slower onset (4–6 vs. 2–3 minutes) .
    • Al-Haideri et al. (2013) reported tramadol with adrenaline provided 203 minutes of analgesia vs. 174 minutes for plain tramadol in molar extractions .
    • Tramadol’s efficacy stems partly from peripheral μ-opioid receptor activation, while lidocaine blocks voltage-gated sodium channels .

Comparison with Other Opioids

Parameter Tramadol HCl Morphine Codeine Fentanyl
Receptor Affinity (μ-opioid) Low (Ki = 2.1 µM) High (Ki = 1–3 nM) Moderate (Ki = 50–100 nM) Very high (Ki < 1 nM)
Analgesic ED₅₀ (mg/kg) 1.7 (rat) 0.1–0.5 10–30 0.005–0.01
Respiratory Depression Risk Low High Moderate Very high
Dependence Potential Low High Moderate High
Monoamine Reuptake Inhibition Yes (NE/5-HT) No No No
  • Key Findings: Tramadol’s dual mechanism reduces opioid-related adverse effects (e.g., constipation, dependence) but increases serotonergic risks (e.g., seizures in overdose) .

Non-Opioid Analgesics and Adjuvants

Parameter Tramadol HCl Celecoxib (NSAID) Clonidine (α₂-agonist) Duloxetine (SNRI)
Primary Mechanism μ-opioid + NE/5-HT reuptake COX-2 inhibition Central α₂ agonism NE/5-HT reuptake inhibition
Pain Indications Moderate-severe pain Osteoarthritis Neuropathic pain Chronic pain, depression
Onset of Action 30–60 minutes (oral) 60–120 minutes 30–45 minutes 2–4 weeks
QTc Prolongation Risk None Low None Low
  • Key Studies :
    • In osteoarthritis, extended-release tramadol (200–300 mg/day) matched celecoxib (200 mg/day) in pain reduction but had higher nausea incidence (25% vs. 10%) .
    • For postoperative shivering, tramadol (1–2 mg/kg) achieved 98% efficacy vs. 80% for clonidine, but with more nausea (16.6% vs. 0%) .

Pharmacokinetic and Formulation Comparisons

Formulation Bioavailability Time to Peak (h) Half-Life (h) Advantages
Oral Tablet ~70–75% 2–4 5.7–6.7 Convenient, cost-effective
Suppository 77% 3.3 5.7 Bypasses first-pass metabolism
Mouth-Dissolving Tablet ~99% release in 15 min 0.25–0.5 5.7 Rapid onset, no water required

Biological Activity

Tramadol hydrochloride is a synthetic analgesic that exhibits a unique mechanism of action, combining both opioid and non-opioid pathways. It is primarily used for the management of moderate to moderately severe pain. This article delves into its biological activity, pharmacokinetics, efficacy, safety, and case studies highlighting its use and potential for dependence.

Tramadol functions through multiple mechanisms:

  • Opioid Receptor Agonism : It binds to mu-opioid receptors, albeit with a lower affinity compared to traditional opioids.
  • Monoamine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects .
  • Spinal Nociceptive Impulse Modulation : It blocks nociceptive impulses at the spinal level, contributing to its pain-relieving properties .

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Its pharmacokinetic profile includes:

  • Peak Plasma Concentrations (Cmax) : Approximately 300 µg/L for tramadol and 55 µg/L for its active metabolite M1.
  • Time to Peak Concentration (Tmax) : 1.6-1.9 hours for tramadol and 3 hours for M1.
  • Half-life : The elimination half-life is about 6 hours for tramadol and 9 hours for M1 .

Table 1: Pharmacokinetic Parameters of Tramadol

ParameterTramadolM1 Metabolite
Cmax (µg/L)30055
Tmax (hours)1.6 - 1.93
Half-life (hours)69
Bioavailability (%)75-

Efficacy and Safety

Tramadol has been shown to be effective in various clinical settings. A study involving patients with chronic knee osteoarthritis demonstrated that tramadol significantly improved pain relief compared to placebo, with a cumulative retention rate of 83.7% in the tramadol group versus 69.0% in the placebo group .

Adverse Effects

Common adverse effects associated with tramadol include:

  • Nausea
  • Vomiting
  • Constipation
  • Somnolence
  • Dizziness

In clinical trials, adverse events were reported in approximately 80.6% of patients during open-label periods .

Case Studies on Dependence

Despite its lower abuse potential compared to traditional opioids, tramadol can lead to dependence, as illustrated by several case studies:

  • Case Study of a Female Veteran : A 39-year-old female developed dependence after being prescribed tramadol for pain management related to a shoulder injury. Her usage escalated to an average of 1400 mg daily before she sought treatment .
  • Chronic Use in a Male Patient : A case report described a male patient who began using tramadol following an injury and gradually increased his intake due to the euphoric effects associated with the drug . His symptoms included insomnia and restlessness when not using tramadol.

Q & A

Q. How can in vitro dissolution profiles be correlated with in vivo bioavailability for extended-release tramadol formulations?

  • Methodological Answer : In vitro-in vivo correlation (IVIVC) uses similarity factors (f2 ≥50) to match dissolution profiles (USP Apparatus II, 50 rpm) with pharmacokinetic data. Level A correlation employs deconvolution models (e.g., Wagner-Nelson) to predict in vivo absorption from in vitro release .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tramadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Tramadol hydrochloride

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